3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide -

3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide

Catalog Number: EVT-3618969
CAS Number:
Molecular Formula: C24H27N3O3
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

    Compound Description: This compound is a quinoline acrylamide derivative investigated for its anti-breast cancer activity. It demonstrated significant cytotoxicity against the MCF7 breast cancer cell line, exhibiting a higher activity than the reference drug doxorubicin. []

    Relevance: Both this compound and 3-(3,4-Dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide share a core acrylamide structure (CH=CH-C(O)NH-) and an aromatic ring substituted with methoxy groups. These structural similarities suggest potential for shared biological activities or mechanisms of action. []

3-Oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

    Compound Description: This compound, containing a quinoline moiety linked to a chromene-3-carboxamide group, was also studied for its anti-breast cancer potential. It displayed promising cytotoxic activity against the MCF7 cell line, surpassing the activity of doxorubicin. []

    Relevance: While structurally distinct from 3-(3,4-Dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide, both compounds belong to the broader class of quinoline derivatives investigated for anti-cancer activity. The presence of a quinoline structure in both highlights a potential common pharmacophore for this biological activity. []

2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide

    Compound Description: This quinoline acrylamide derivative, featuring a fluorophenyl substituent, was evaluated for its cytotoxic activity against the MCF7 breast cancer cell line. It demonstrated significant potency, exceeding that of the reference drug doxorubicin. []

    Relevance: This compound shares a core quinoline-acrylamide structure with 3-(3,4-Dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide. The difference lies in the substituents on the phenyl ring (fluoro vs. dimethoxy) and the presence of a cyano group in this compound. Despite these variations, the shared structural elements suggest potential similarities in their biological profiles. []

2-Cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

    Compound Description: This compound, a quinoline derivative with a penta-2,4-dienamide moiety, was also explored for its anti-breast cancer properties. It exhibited potent cytotoxic activity against the MCF7 cell line, outperforming the reference drug doxorubicin. []

    Relevance: While structurally distinct from 3-(3,4-Dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide, both compounds are grouped under the broad category of quinoline derivatives investigated for their anticancer potential. The shared quinoline structure suggests a possible common pharmacophore for this biological activity. []

Properties

Product Name

3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enamide

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C24H27N3O3/c1-16-6-8-20(9-7-16)15-27-18(3)24(17(2)26-27)25-23(28)13-11-19-10-12-21(29-4)22(14-19)30-5/h6-14H,15H2,1-5H3,(H,25,28)/b13-11+

InChI Key

YIHAJHVLMSAJLR-ACCUITESSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.